

Application Notes and Protocols for phoBET1 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: *phoBET1*

Cat. No.: B14891679

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Introduction

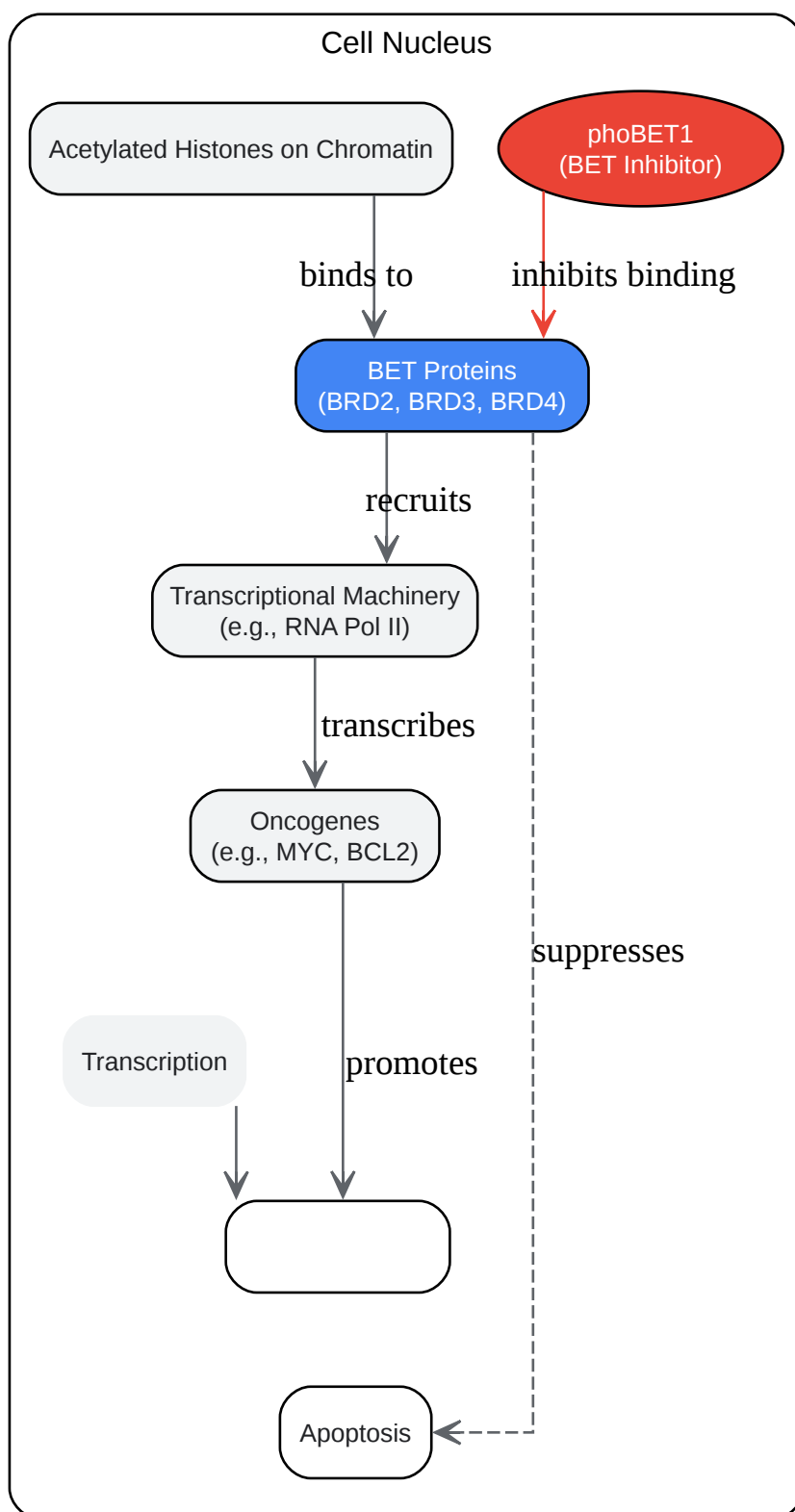
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] They are characterized by the presence of two N-terminal bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key step in facilitating the expression of genes involved in cell proliferation, survival, and oncogenesis.[2] Inhibition of this interaction has emerged as a promising therapeutic strategy in various cancers.[1][2]

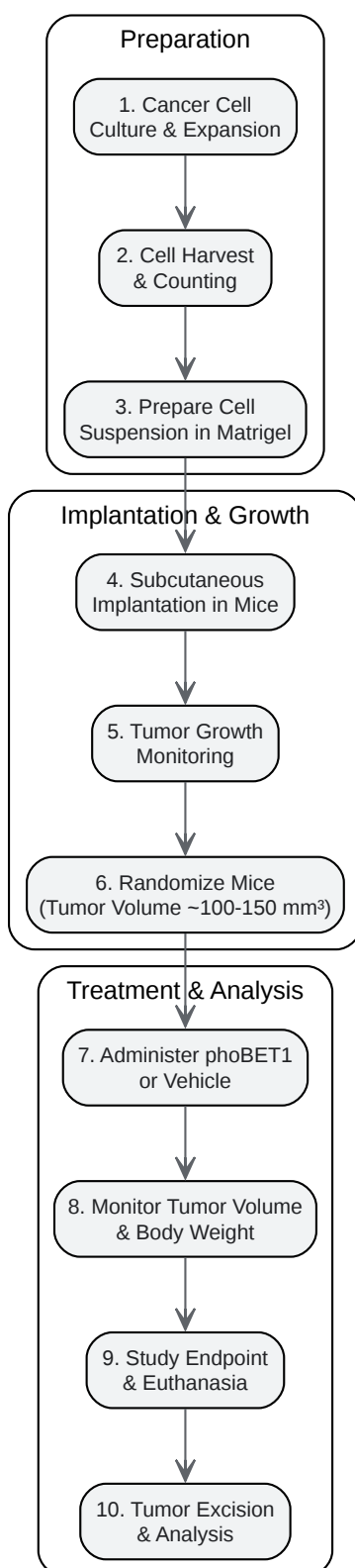
phoBET1 is a novel, potent, and selective inhibitor of the BET family of proteins. By acting as an acetyl-lysine mimetic, **phoBET1** competitively binds to the bromodomains of BET proteins, thereby displacing them from chromatin and leading to the transcriptional downregulation of key oncogenes such as MYC.[2] This disruption of oncogenic signaling pathways can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **phoBET1** in a preclinical mouse xenograft model, a critical step in evaluating its in vivo efficacy and therapeutic potential.

Mechanism of Action of BET Inhibitors

BET inhibitors like **phoBET1** function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the suppression of target gene expression. A key target of BET inhibitors is the proto-oncogene MYC, which is a critical driver in many human cancers. The Hippo signaling pathway has also been implicated in mediating resistance to BET inhibitors.





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References

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- 2. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
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